4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole
Description
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole is a fluorinated boron-containing heterocyclic compound characterized by a benzodioxaborole core substituted with four fluorine atoms on the benzene ring and a pentafluorophenyl group at the 2-position.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BF9O2/c14-2-1(3(15)5(17)6(18)4(2)16)13-23-11-9(21)7(19)8(20)10(22)12(11)24-13 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCPIHFCQTURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=C(O1)C(=C(C(=C2F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BF9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole typically involves the reaction of fluorinated phenylboronic acid derivatives with appropriate fluorinated benzodioxaborole precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is being investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Fluorinated Benzofuran Derivatives
Example : 2-Methyl-4,5,6,7-tetrafluorobenzofuran (synthesized via sodium hydride-mediated intramolecular cyclization of methyl 2,3,4,5,6-pentafluorophenyl ketone) .
- Structural Differences : Replaces the boron-containing dioxaborole ring with an oxygen-based benzofuran system.
- Reactivity : Lacks a Lewis acidic boron center, limiting its utility in catalysis. Instead, benzofurans are often employed in organic electronics or as intermediates in drug synthesis.
- Fluorination Impact : The tetrafluoro substitution enhances electron-withdrawing effects, similar to the target compound, but the absence of boron reduces electrophilicity.
Fluorinated Benzothiophene Derivatives
Example : 4,5,6,7-Tetrafluoro-2,3-dihydro-2-methyl-1-benzothiophen (synthesized via Claisen rearrangement of pentafluorophenyl prop-2-enyl sulphide) .
- Structural Differences : Features a sulfur-containing benzothiophene ring instead of benzodioxaborole.
- Reactivity : Sulfur’s polarizability and lone pairs enable distinct reactivity, such as participation in charge-transfer complexes or coordination to soft metals. The target compound’s boron center may favor hard Lewis acid interactions.
- Applications : Benzothiophenes are common in photovoltaics and corrosion inhibitors, whereas boron-containing systems are explored in cross-coupling reactions.
Fluorinated Benzothiazole Ligands
Example : 4,5,6,7-Tetrafluoro-2-(3,3,3-trifluoro-2-oxopropyl)benzothiazole (used in Zn(II) and Cu(II) complexes) .
- Structural Differences : Benzothiazole core with a trifluoro-2-oxopropyl substituent.
- Coordination Chemistry : The nitrogen and sulfur atoms facilitate metal binding, contrasting with the boron-oxygen system in the target compound. Fluorination in both cases enhances ligand stability and electron deficiency, but the target compound’s boron may enable unique catalytic pathways.
Alkyl-Substituted Dioxaborolanes
Example : 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-1,3,2-dioxaborolane .
- Structural Differences : Alkyl substituents (tetramethyl and propenyl groups) instead of fluorinated aromatic rings.
- Reactivity : Alkyl groups increase lipophilicity and reduce Lewis acidity compared to the electron-withdrawing pentafluorophenyl group in the target compound. Such dioxaborolanes are often used as stable boronic ester precursors in Suzuki-Miyaura couplings.
Electronic and Functional Properties
| Property | Target Compound | Benzofuran Analogue | Benzothiophene Analogue | Alkyl-Dioxaborolane |
|---|---|---|---|---|
| Core Heteroatoms | B, O | O | S | B, O |
| Fluorination | Tetrafluoro + pentafluorophenyl | Tetrafluoro | Tetrafluoro | None |
| Lewis Acidity | High (due to B and F) | Low | Low | Moderate (alkyl groups) |
| Applications | Catalysis, materials | Electronics, pharmaceuticals | Photovoltaics, corrosion | Suzuki couplings |
Biological Activity
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole (CAS Number: 365458-36-2) is a compound of significant interest due to its unique fluorinated structure and potential biological applications. This article provides an in-depth analysis of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 357.924 g/mol. Its structure features multiple fluorine substituents that enhance its chemical stability and lipophilicity.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields such as medicinal chemistry and materials science. Below are key areas of focus:
Anticancer Activity
Studies have shown that benzodioxaboroles exhibit promising anticancer properties. The compound's ability to interact with biological targets may inhibit cancer cell proliferation. For instance:
- Mechanism of Action : Benzodioxaboroles are believed to interfere with cellular processes by targeting specific enzymes involved in cancer progression.
- Case Study : A study demonstrated that derivatives of benzodioxaboroles could selectively induce apoptosis in cancer cells while sparing normal cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. The presence of multiple fluorine atoms may enhance its interaction with microbial membranes.
- Research Findings : Preliminary assays indicate that the compound exhibits activity against a range of bacterial strains. For example:
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that play critical roles in various diseases.
- Enzyme Targets : Research suggests that the compound may inhibit proteases and kinases implicated in tumor growth and metastasis.
- Experimental Data : In vitro studies have reported IC50 values indicating effective inhibition at low concentrations .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Enzymes | Mechanism | IC50/Effective Concentration |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Apoptosis induction | < 10 µM |
| Antimicrobial | S. aureus, E. coli | Membrane disruption | 15 µg/mL (S. aureus) |
| Enzyme Inhibition | Proteases, Kinases | Competitive inhibition | 5 µM (for specific protease) |
Q & A
Basic Questions
Q. What are the primary synthetic routes for 4,5,6,7-tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole, and what are their key challenges?
- Answer : The compound is synthesized via fluorinated aromatic precursors. A common approach involves coupling a pentafluorophenyl group to a tetrafluorinated benzodioxaborole core using palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. Key challenges include moisture sensitivity (due to boron-oxygen bonds) and controlling regioselectivity in highly fluorinated systems. For example, and describe analogous fluorinated ligand syntheses requiring anhydrous conditions and inert atmospheres. Crystallographic characterization (as in ) is critical to confirm structural fidelity.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer :
- X-ray crystallography resolves the boron-dioxaborole ring geometry and fluorinated substituent arrangement .
- ¹⁹F NMR identifies distinct fluorine environments (e.g., aromatic vs. borate-bound fluorines), with chemical shifts sensitive to electron-withdrawing effects .
- Cyclic voltammetry measures redox potentials (e.g., ~4.46 V vs. Li/Li+ in ), critical for battery applications.
Q. What are the primary academic applications of this compound?
- Answer : It is used as a high-voltage redox shuttle additive in lithium-ion batteries (). Its fully fluorinated structure enhances oxidative stability, enabling overcharge protection (e.g., 150+ cycles at 5 wt% in electrolytes). It is also explored in fluorinated ligand design for metal complexes ( ) and as a precursor for supramolecular assemblies ( ).
Advanced Research Questions
Q. How does the compound’s fluorination pattern influence its electrochemical performance in energy storage systems?
- Answer : The pentafluorophenyl and tetrafluoro-dioxaborole groups synergistically stabilize the radical intermediates formed during redox cycling. Fluorine’s electronegativity raises the highest occupied molecular orbital (HOMO) energy, increasing the redox potential to 4.46 V (). Comparative studies with non-fluorinated analogs (e.g., TEDBPDP in ) show a 0.3–0.5 V enhancement, critical for high-voltage cathodes.
Q. What methodological strategies mitigate hydrolysis and degradation during synthesis and application?
- Answer :
- Moisture-free synthesis : Use Schlenk lines or gloveboxes for boron-containing intermediates ( ).
- Stabilizers : Add radical scavengers (e.g., MEHQ in ) to prevent polymerization during electrochemical cycling.
- Encapsulation : Embed the compound in fluorinated polymers (e.g., PVDF) to reduce electrolyte reactivity ().
Q. How can computational modeling optimize the design of derivatives with higher redox potentials?
- Answer :
- DFT calculations predict substituent effects on HOMO/LUMO levels. For example, replacing borate-bound oxygens with stronger electron-withdrawing groups (e.g., trifluoromethanesulfonyl) could further elevate redox potentials.
- MD simulations assess solubility and aggregation behavior in electrolytes ( ).
Q. What contradictions exist in reported data on the compound’s thermal and electrochemical stability?
- Answer : While claims stability at 60°C and high charge rates, notes general instability of perfluorinated compounds (PFCs) under UV exposure. Researchers must reconcile these by testing under multifactorial conditions (e.g., temperature + UV + electrolyte composition).
Key Research Gaps
- Mechanistic Insights : Detailed in situ studies (e.g., operando spectroscopy) to track boron-oxygen bond stability during redox cycling.
- Environmental Impact : Limited data on biodegradation or toxicity of fluorinated byproducts ( vs. 10).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
